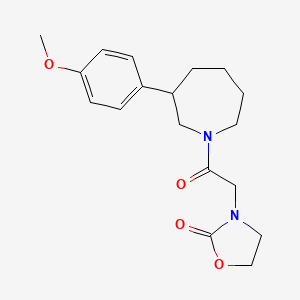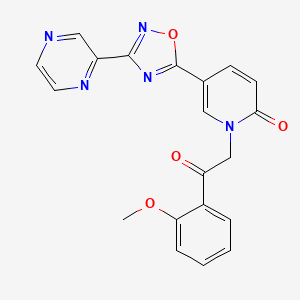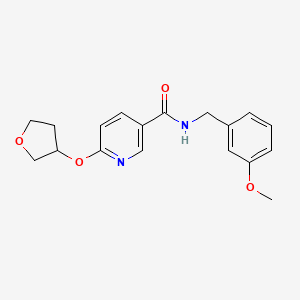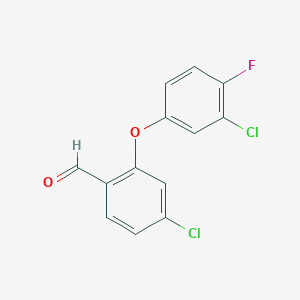![molecular formula C27H21N3O4S B2892849 4-({[(9-甲基-2-苯基-5H-苯并[2,3-d]嘧啶-4-基)硫代]乙酰}氨基)苯甲酸 CAS No. 866871-18-3](/img/structure/B2892849.png)
4-({[(9-甲基-2-苯基-5H-苯并[2,3-d]嘧啶-4-基)硫代]乙酰}氨基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with a molecular formula of C28H23N3O4S and a molecular weight of 497.56 . It contains a chromeno[2,3-d]pyrimidine core, which is a heterocyclic system where a benzene ring and a pyran ring are fused together .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound involves a chromeno[2,3-d]pyrimidine core, which is a heterocyclic system where a benzene ring and a pyran ring are fused together . This core is further functionalized with a thioacetyl group and an amino benzoic acid group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 688.2±55.0 °C, and its predicted density is 1.42±0.1 g/cm3 . Its pKa is predicted to be 4.03±0.10 .科学研究应用
Antiproliferative Agent in Cancer Research
This compound has been studied for its antiproliferative activity against cancer cell lines. The presence of the chromeno[2,3-d]pyrimidin-4-yl moiety suggests it may interact with cellular components to inhibit cell growth. Compounds with similar structures have shown low micromolar GI50 values, indicating their potential to halt the proliferation of cancer cells .
Apoptosis Induction
Related compounds have been found to induce apoptosis in cancer cells by activating caspase 9 and inducing poly (ADP-ribose) polymerase 1 (PARP-1) cleavage . This suggests that F1607-0210 could be used to study the pathways of programmed cell death, which is a crucial aspect of cancer therapy.
Fluorescence-Based pH Sensing
The compound’s structural analogs have demonstrated potential as pH indicators due to their fluorescence properties . This application could be particularly useful in biochemistry and cell biology research, where precise measurement of pH changes within cells or tissues is required.
PARP-1 Inhibition for Enhancing Chemotherapy
Compounds with a pyrano[2,3-d]pyrimidine scaffold, like F1607-0210, have been identified as novel PARP-1 inhibitors . PARP-1 plays a role in DNA repair, and its inhibition can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage caused by treatment.
Development of Antimicrobial Agents
The structural features of F1607-0210 suggest it could be synthesized into derivatives with antimicrobial properties. Coumarin heterocycles, which are part of this compound’s structure, have been associated with antimicrobial activity , making it a candidate for the development of new antimicrobial agents.
Synthesis of Heterocyclic Compounds
F1607-0210 could serve as a precursor in the synthesis of various heterocyclic compounds. Its complex structure allows for multiple points of functionalization, which can lead to the creation of diverse molecules with potential applications in medicinal chemistry .
未来方向
The chromeno[2,3-d]pyrimidine core of this compound is a rapidly growing area of organic synthesis due to its wide range of biological activity . Future research could focus on further functionalization of this core to enhance its biological activity and explore its potential applications in medicinal chemistry .
属性
IUPAC Name |
4-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-6-5-9-19-14-21-25(34-23(16)19)29-24(17-7-3-2-4-8-17)30-26(21)35-15-22(31)28-20-12-10-18(11-13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYZQOYZNJFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2892788.png)